Hyenanchin

描述

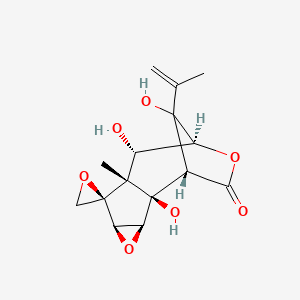

Structure

3D Structure

属性

CAS 编号 |

3484-46-6 |

|---|---|

分子式 |

C15H18O7 |

分子量 |

310.3 g/mol |

IUPAC 名称 |

(1S,2R,3S,5R,6R,7R,8S,9S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O7/c1-5(2)14(18)6-11(17)22-8(14)7(16)12(3)13(4-20-13)9-10(21-9)15(6,12)19/h6-10,16,18-19H,1,4H2,2-3H3/t6-,7+,8-,9+,10-,12-,13+,14?,15-/m0/s1 |

InChI 键 |

DWCJGLPGZULWPZ-GEETXFABSA-N |

SMILES |

CC(=C)C1(C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O)O |

手性 SMILES |

CC(=C)C1([C@@H]2[C@H]([C@]3([C@@]4(CO4)[C@H]5[C@@H]([C@]3([C@H]1C(=O)O2)O)O5)C)O)O |

规范 SMILES |

CC(=C)C1(C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)O)O |

同义词 |

hyenanchin mellitoxin |

产品来源 |

United States |

Foundational & Exploratory

Hyenanchin's Mechanism of Action on GABAergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Hyenanchin, a potent neurotoxin, on γ-aminobutyric acid (GABA)ergic receptors. This compound, a picrotoxane sesquiterpenoid, acts as a non-competitive antagonist of the GABA-A receptor, a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system. This document collates available quantitative data, details relevant experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers in neuroscience, pharmacology, and toxicology, as well as for professionals involved in drug discovery and development.

Introduction to GABA-A Receptors and Non-Competitive Antagonism

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding to its endogenous ligand GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This receptor is a key target for a variety of clinically and toxicologically significant compounds.

Non-competitive antagonists of the GABA-A receptor, such as picrotoxin and related compounds like this compound, do not bind to the same site as GABA (the orthosteric site). Instead, they bind to a distinct allosteric site located within the ion channel pore. This binding event physically obstructs the flow of chloride ions, effectively blocking the receptor's function regardless of the presence of GABA. This mechanism of action leads to a disinhibition of the central nervous system, which can result in hyperexcitability and convulsions.

Quantitative Analysis of this compound's Interaction with GABA-A Receptors

Quantitative data on the interaction of this compound with GABA-A receptors is limited. However, an unpublished study by Lees and Khanh (2009), as cited in a risk assessment report by Food Standards Australia New Zealand (FSANZ), provides key inhibitory concentrations. These values were determined using cultured nerve cells from rat brain.[1]

| Compound | IC50 (μM) | Concentration for Complete Inhibition (μM) |

| This compound | 33 | 64 |

| Tutin | 5.9 | 32 |

| Dihydrothis compound | 41 | 100 |

Table 1: Inhibitory concentrations of this compound and related compounds on GABA-A receptor channels in cultured rat brain nerve cells.[1]

The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal GABA-ergic current. The data indicates that this compound is a potent inhibitor of GABA-A receptor function, though slightly less so than its structural analog, tutin.

Signaling Pathway of GABA-A Receptor and Inhibition by this compound

The following diagram illustrates the signaling pathway of the GABA-A receptor and the mechanism of inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action on GABAergic receptors involves two primary experimental approaches: electrophysiology to measure the functional consequences of receptor modulation, and radioligand binding assays to determine the affinity and binding site of the compound. The following are detailed, representative protocols for these key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of this compound on GABA-induced currents in cultured neurons, allowing for the determination of the IC50 value.

Objective: To determine the concentration-response curve and IC50 of this compound for the inhibition of GABA-A receptor-mediated chloride currents.

Materials:

-

Cell Preparation: Primary cultured cortical neurons from embryonic rats or a suitable cell line (e.g., HEK293) stably expressing recombinant GABA-A receptors.

-

Recording Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-7 MΩ.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Agonist: γ-aminobutyric acid (GABA).

-

Antagonist: this compound.

-

Patch-Clamp Setup: Inverted microscope, micromanipulator, amplifier (e.g., Axopatch 200B), and data acquisition system.

Methodology:

-

Cell Plating: Plate cultured neurons on glass coverslips a few days prior to recording.

-

Equipment Setup: Turn on the patch-clamp rig and perfuse the recording chamber with external solution at a rate of 1.5-2 mL/min.

-

Pipette Preparation: Fill the recording pipettes with the internal solution.

-

Obtaining a Whole-Cell Recording:

-

Place the coverslip with cells in the recording chamber.

-

Approach a neuron with the recording pipette while applying positive pressure.

-

Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

-

Voltage Clamp: Clamp the neuron at a holding potential of -60 mV.

-

GABA Application: Apply a brief pulse of a known concentration of GABA (e.g., EC₅₀ concentration) to evoke an inward chloride current.

-

This compound Application:

-

Establish a stable baseline response to GABA.

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Record the resulting current at each this compound concentration.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the picrotoxin binding site on the GABA-A receptor, using a radiolabeled ligand that binds to this site, such as [³H]EBOB or [³⁵S]TBPS.

Objective: To determine the Ki of this compound for the picrotoxin binding site of the GABA-A receptor in rat brain membranes.

Materials:

-

Tissue Preparation: Whole rat brain or specific brain regions (e.g., cortex, cerebellum).

-

Radioligand: [³H]ethynylbicycloorthobenzoate ([³H]EBOB) or [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS).

-

Unlabeled Ligand: this compound.

-

Non-specific Binding Control: A high concentration of a known picrotoxin site ligand (e.g., picrotoxin or unlabeled EBOB/TBPS).

-

Binding Buffer (in mM): 50 Tris-HCl (pH 7.4), 120 NaCl.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + high concentration of non-specific binding control.

-

Competition: Membranes + Radioligand + varying concentrations of this compound.

-

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Logical Relationship of this compound's Antagonism

The following diagram illustrates the logical relationship of this compound's non-competitive antagonism at the GABA-A receptor.

Conclusion

This compound is a potent non-competitive antagonist of the GABA-A receptor, acting at the picrotoxin binding site within the chloride ion channel. The available quantitative data, although limited, confirms its significant inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for the further characterization of this compound and other novel non-competitive antagonists of the GABA-A receptor. A thorough understanding of the mechanism of action of such compounds is critical for both toxicological assessment and for the potential development of new therapeutic agents targeting the GABAergic system. Further research, including the determination of binding affinities (Ki) through radioligand binding assays and detailed electrophysiological characterization across various GABA-A receptor subunit compositions, will be invaluable in elucidating the precise molecular interactions of this compound and its effects on neuronal function.

References

An In-depth Technical Guide to the Chemical Structure and Biological Activity of Hyenanchin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hyenanchin, a potent neurotoxin. The information is curated for professionals in research and drug development, with a focus on its chemical characteristics and mechanism of action.

Chemical Structure and Properties of this compound

This compound is a picrotoxane sesquiterpenoid, a class of naturally occurring compounds known for their complex structures and neurotoxic effects. Its chemical identity is well-established through various analytical techniques.

Molecular Formula: C₁₅H₁₈O₇

IUPAC Name: (1aS,1bR,2S,2′R,5S,6S,6aR,7aR,8S)-Hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)spiro[2,5-methano-7H-oxireno[1][2]cyclopent[1,2-d]oxepin-7,2′-oxiran]-3(2H)-one

CAS Registry Number: 3484-46-6

The structure of this compound is characterized by a highly oxygenated and stereochemically complex polycyclic system. A visual representation of its chemical structure is provided below.[1]

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₇ | |

| Molecular Weight | 310.30 g/mol | |

| CAS Registry Number | 3484-46-6 | |

| IUPAC Name | (1aS,1bR,2S,2′R,5S,6S,6aR,7aR,8S)-Hexahydro-1b,6,8-trihydroxy-6a-methyl-8-(1-methylethenyl)spiro[2,5-methano-7H-oxireno[1][2]cyclopent[1,2-d]oxepin-7,2′-oxiran]-3(2H)-one | |

| Biological Activity | GABA-A Receptor Antagonist | |

| IC₅₀ (GABA-A Channel Inhibition) | 33 μM |

Experimental Protocols for Isolation and Structural Elucidation

2.1. Hypothetical Protocol for Isolation and Purification of this compound

This protocol is a representative example based on common techniques for isolating picrotoxane sesquiterpenoids from plant sources.

Objective: To isolate and purify this compound from the fruits of Hyenanche globosa.

Methodology:

-

Plant Material Collection and Preparation:

-

Collect fresh fruits of Hyenanche globosa.

-

Air-dry the fruits in a well-ventilated area, protected from direct sunlight.

-

Grind the dried fruits into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Perform a Soxhlet extraction of the powdered plant material with methanol for 48 hours to extract a wide range of secondary metabolites.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in a mixture of water and ethyl acetate (1:1 v/v).

-

Separate the layers. This compound, being moderately polar, is expected to partition into the ethyl acetate layer.

-

Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.

-

-

Chromatographic Purification:

-

Subject the enriched extract to column chromatography on silica gel.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid).

-

Combine fractions showing a spot corresponding to the expected Rf value of this compound.

-

-

Final Purification:

-

Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient as the mobile phase.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

2.2. Structural Elucidation Methodologies

The definitive structure of this compound would be established using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and multiplicities, providing information on the connectivity of protons in the molecule.

-

¹³C NMR and DEPT: To identify the number and types of carbon atoms (methyl, methylene, methine, and quaternary).

-

2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the carbon and proton skeleton of the molecule.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular weight and elemental composition, confirming the molecular formula.

-

-

X-ray Crystallography:

-

If suitable crystals of the purified compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

-

Biological Activity and Signaling Pathway

This compound is a neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.

Mechanism of Action:

This compound binds to a site within the chloride ion channel of the GABA-A receptor, physically blocking the channel pore. This prevents the influx of chloride ions that would normally occur upon the binding of GABA. The inhibition of this inhibitory signal leads to hyperexcitability of neurons, which can result in convulsions and seizures.

Signaling Pathway of this compound at the GABA-A Receptor:

The following diagram illustrates the proposed signaling pathway of this compound's action on a neuron.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Workflow for Investigating this compound's Biological Activity:

The following diagram outlines a typical experimental workflow to characterize the biological activity of this compound.

Caption: Experimental workflow for characterizing this compound's bioactivity.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The complex structure and potent biological activity of this neurotoxin make it a subject of interest for further investigation, potentially leading to new insights into the function of the GABA-A receptor and the development of novel therapeutic agents.

References

An In-depth Technical Guide to Hyenanchin and Tutin Contamination in New Zealand Honey

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the contamination of New Zealand honey with the neurotoxins Hyenanchin and Tutin. It consolidates quantitative data, details experimental protocols for detection and analysis, and visualizes the key pathways and processes involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development engaged in food safety, toxicology, and natural product analysis.

Introduction

Honey produced in certain regions of New Zealand is at risk of contamination with the picrotoxane neurotoxins, tutin and its derivative, this compound.[1][2][3] These compounds originate from the native tutu plant (Coriaria arborea).[2][3] The pathway to contamination is indirect: the passion vine hopper (Scolypopa australis) feeds on the sap of the tutu plant and excretes a sugary honeydew containing these toxins.[2][4] Honeybees then collect this toxic honeydew, incorporating it into their honey.[4] Human consumption of honey contaminated with tutin and this compound can lead to a range of adverse health effects, from mild symptoms like dizziness and vomiting to severe neurological responses, including seizures, and in rare cases, death.[2][4][5] This guide delves into the quantitative aspects of this contamination, the analytical methods for its detection, and the toxicological pathways of these compounds.

Quantitative Data on Toxin Levels

The concentration of tutin, this compound, and their glycosides in New Zealand honey is a critical factor in assessing food safety. Regulatory bodies have established maximum residue levels (MRLs) to mitigate the risk to consumers.

Regulatory Limits

New Zealand's Ministry for Primary Industries (MPI) and the joint Australia New Zealand Food Standards Code have set MRLs for tutin in honey.[6][7][8][9]

| Product | Maximum Residue Level (MRL) of Tutin | Reference |

| Extracted Honey | 0.7 mg/kg | [6][7][8][9] |

| Cut Comb Honey | 0.01 mg/kg | [7] |

| Honeycomb | 0.7 mg/kg | [8] |

Toxin Concentrations in Contaminated Honey

Studies have quantified the levels of tutin and related compounds in contaminated honey samples. Notably, recent research has identified tutin glycosides as significant components of the toxic profile.[10][11]

| Toxin | Concentration Range | Reference |

| Tutin | Up to 11 mg/kg in extracted honey | [12] |

| Tutin | Up to 21 mg/kg in comb honey | [12] |

| Tutin | 3.6 ± 0.1 µg/g in one toxic honey sample | [10] |

| This compound | 19.3 ± 0.5 µg/g in one toxic honey sample | [10] |

| 2-(β-d-glucopyranosyl)tutin | 4.9 ± 0.4 µg/g in one toxic honey sample | [10] |

| 2-[6′-(α-d-glucopyranosyl)-β-d-glucopyranosyl]tutin | 4.9 ± 0.1 µg/g in one toxic honey sample | [10] |

Toxicological Data

Toxicological studies have been conducted to establish safe exposure levels.

| Parameter | Value | Species | Reference |

| No Observed Adverse Effect Level (NOAEL) | 0.25 mg/kg body weight | Test animals | [2] |

| Median Oral Lethal Dose (LD50) | 4.7 mg/kg body weight | Mice | [2] |

Experimental Protocols

The accurate detection and quantification of tutin and this compound in honey are paramount for regulatory compliance and public safety. The primary analytical technique employed is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][6][11]

Sample Preparation for LC-MS/MS Analysis

A general procedure for preparing honey samples for LC-MS/MS analysis involves the following steps:

-

Dilution: A known weight of the honey sample is diluted in water.[6]

-

Extraction: The aqueous honey solution undergoes extraction to isolate the toxins. This often involves partitioning into an organic solvent.[1]

-

Centrifugation: For some methods, diluted samples are centrifuged through a molecular weight cutoff filter to remove larger molecules.

-

Reconstitution: The extracted and filtered sample is then reconstituted in a suitable solvent mixture (e.g., acetonitrile/water) for injection into the LC-MS/MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The prepared sample is analyzed for tutin and its derivatives using LC-MS/MS.[6][11]

-

Chromatography: The sample is passed through a liquid chromatography system, typically using a C18 or cyano column, to separate the different compounds based on their chemical properties.[13]

-

Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer. A triple quadrupole LC-MS system is often used for quantitative analysis.[11] This instrument fragments the molecules and detects the resulting ions, allowing for highly specific and sensitive quantification of the target toxins.

Cytotoxicity Assay (MTT Assay)

To assess the cytotoxic effects of tutin and this compound, the MTT assay can be employed.

-

Cell Culture: HeLa cells are seeded in 48-well plates and incubated overnight.

-

Toxin Exposure: The cells are then exposed to varying concentrations of the purified toxins (e.g., 5, 10, 20, 40, 80, and 100 µg/ml) for 48 hours.

-

MTT Addition: After incubation, an MTT solution (5 mg/ml) is added to each well.

-

Formazan Solubilization: Following a further incubation period, the MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The optical density is measured at 570 nm to determine cell viability.

Visualizations

The following diagrams illustrate the key pathways and workflows related to tutin and this compound contamination in New Zealand honey.

Caption: Contamination pathway of New Zealand honey with Tutin.

Caption: Simplified signaling pathway of Tutin neurotoxicity.

Caption: General experimental workflow for Tutin analysis in honey.

Conclusion

The contamination of New Zealand honey with this compound and tutin presents a significant food safety challenge. A thorough understanding of the contamination pathway, the concentrations of these toxins, and their toxicological effects is essential for risk management. The analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for the reliable detection and quantification of these compounds, ensuring that honey reaching the market adheres to the strict regulatory limits. Continued research into the presence of tutin glycosides and their toxicological contribution is crucial for refining safety assessments and protecting public health. This guide provides a foundational resource for professionals working to mitigate the risks associated with these natural toxins.

References

- 1. nzmj.org.nz [nzmj.org.nz]

- 2. Poisoning due to tutin in honey a report of an outbreak in New Zealand - The New Zealand Medical Journal [nzmj.org.nz]

- 3. Poisoning due to tutin in honey-a report of an outbreak in New Zealand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tutin contamination of honey: testing for maximum level | NZ Government [mpi.govt.nz]

- 5. Toxic Honey From Native Plant Causes Illness • New Zealand Plant Conservation Network [nzpcn.org.nz]

- 6. Tutin [analytica.co.nz]

- 7. beequip.nz [beequip.nz]

- 8. Tutin • Humm [myhumm.co.nz]

- 9. Tutin Testing | Hill Labs [hill-labs.co.nz]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. foodstandards.gov.au [foodstandards.gov.au]

- 13. The determination of tutin and hyenan... | Items | National Library of New Zealand | National Library of New Zealand [natlib.govt.nz]

Navigating the Toxicological Landscape of Hyenanchin: An In-Depth Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the toxicokinetic profile of a compound is paramount to assessing its safety and potential therapeutic applications. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge on the toxicokinetics of hyenanchin in animal models. Due to a scarcity of direct research on this compound, this guide incorporates data from structurally similar compounds, namely picrotoxinin, to infer potential toxicokinetic properties and outlines detailed, adaptable experimental protocols for future in-vivo investigations.

This compound, a picrotoxane sesquiterpene, is a neurotoxin often found alongside its more potent counterpart, tutin, in toxic honey. While experimental studies have indicated that this compound is considerably less acutely toxic than tutin, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is crucial for a complete risk assessment and for exploring any potential pharmacological activity.[1][2]

Quantitative Toxicological & Toxicokinetic Data

To facilitate a clear understanding of the available quantitative data, the following tables summarize the acute toxicity of this compound in mice and the toxicokinetic parameters of the structurally related compound, picrotoxinin, which serves as a valuable surrogate in the absence of direct this compound data.

Table 1: Acute Oral Toxicity of this compound in Mice

| Parameter | Value | Animal Model | Observations | Reference |

| Acute Oral Toxicity | No deaths or clinical signs observed at doses up to 320 mg/kg bw | Female Swiss albino mice (6-7 weeks old) | Doses administered: 50, 100, 200, and 320 mg/kg bw. | [1] |

Table 2: Inferred Toxicokinetic Parameters of this compound based on Picrotoxinin Data in Mice

| Parameter | Value (for Picrotoxinin) | Animal Model | Administration Route | Significance for this compound | Reference |

| Half-life (t½) | Very short | Mice | Intraperitoneal | Suggests this compound may also be rapidly cleared from the body. | [3] |

| Plasma Protein Binding | 50% | Mice | - | Indicates a moderate portion of this compound may be bound to plasma proteins, affecting its distribution. | [3] |

| Metabolism | Rapid degradation in plasma | Mice | - | This compound may undergo rapid metabolism, potentially through hydrolysis. | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for conducting oral and intravenous toxicokinetic studies in rodent models, which can be adapted for investigating this compound.

Protocol 1: Oral Gavage Toxicokinetic Study in Rats

This protocol outlines a standard procedure for assessing the toxicokinetics of a test compound following oral administration.

1. Animal Model:

-

Species: Sprague Dawley rats (male and female, 8-10 weeks old).

-

Acclimatization: Animals should be acclimatized for at least one week under controlled conditions (22 ± 2°C, 50-60% relative humidity, 12-hour light/dark cycle) with ad libitum access to a standard pellet diet and water.[4]

2. Dose Formulation and Administration:

-

Vehicle: The test compound should be dissolved or suspended in a suitable vehicle (e.g., distilled water, corn oil).[5]

-

Dose Levels: At least three dose levels should be selected based on acute toxicity data. For this compound, given the low toxicity, a high dose of 320 mg/kg and two lower doses could be appropriate.[1]

-

Administration: Administer a single dose via oral gavage to fasted animals (overnight for rats).[6][7] The volume should not exceed 2 mL/100g body weight for aqueous solutions.[7]

3. Blood Sampling:

-

Time Points: Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

-

Method: Blood can be collected from the orbital plexus or saphenous vein.[9] To minimize stress, alternate sampling sites.

-

Sample Processing: Collect blood into heparinized tubes and immediately centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[10]

4. Euthanasia and Tissue Collection:

-

At the end of the study, euthanize animals via an approved method.

-

Collect organs (e.g., liver, kidneys, brain) for residue analysis if required.

Protocol 2: Intravenous Bolus Toxicokinetic Study in Mice

This protocol is designed to determine the toxicokinetic profile of a compound following direct administration into the systemic circulation.

1. Animal Model:

-

Species: CD-1 or C57/B16 mice (male, 8-10 weeks old).

-

Acclimatization: Similar to the rat protocol, acclimatize mice for at least one week.

2. Dose Formulation and Administration:

-

Vehicle: Use a sterile, well-tolerated intravenous solvent such as polyethylene glycol 400 or N-methylpyrrolidone.[11]

-

Dose Levels: Select dose levels based on available toxicity data, ensuring they are well below the maximum tolerated dose.

-

Administration: Administer a single bolus dose via the tail vein.

3. Blood Sampling:

-

Time Points: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Method: Blood can be collected via cardiac puncture under terminal anesthesia at each time point (using a separate group of animals for each point) or serially from the saphenous vein.[9]

-

Sample Processing: Process blood samples to obtain plasma as described in the oral study protocol.

Analytical Methodology: LC-MS/MS for this compound Quantification

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma samples.

1. Sample Preparation:

-

Protein Precipitation: A simple protein precipitation with acetonitrile is a rapid and effective method for extracting small molecules from plasma.[12][13]

-

Lipid Removal: For cleaner extracts, a dispersive solid-phase extraction (dSPE) with a lipid removal sorbent can be incorporated after protein precipitation.[12]

2. LC-MS/MS Conditions (Hypothetical):

-

Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase of 0.1% formic acid in water and acetonitrile.[13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for specific detection and quantification of this compound and an internal standard.[13]

Visualizations: Workflows and Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

References

- 1. foodstandards.gov.au [foodstandards.gov.au]

- 2. nzmj.org.nz [nzmj.org.nz]

- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rutin Facilitates Dioxin Elimination and Attenuates Systemic Toxicity in a Wistar Rat Model | MDPI [mdpi.com]

- 5. dep.nj.gov [dep.nj.gov]

- 6. fda.gov [fda.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ovid.com [ovid.com]

- 9. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 10. Toxicokinetic Studies - NTP Technical Report on the Toxicity Studies of Usnea Lichens Containing (+/−)-Usnic Acid (CASRN 125-46-2) Administered in Feed to F344/N Nctr Rats and B6C3F1/Nctr Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Sources of Hyenanchin Contamination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyenanchin, a picrotoxane sesquiterpenoid and a hydroxylated derivative of tutin, is a neurotoxin of significant concern in specific geographical regions, primarily New Zealand. This technical guide provides a comprehensive overview of the natural sources of this compound contamination, focusing on the botanical origin, the ecological pathway of contamination, and the analytical methodologies for its detection and quantification. The primary source of this compound is the native New Zealand tutu plant (genus Coriaria), with Coriaria arborea being the most implicated species. Contamination of commercial products, almost exclusively honey, occurs through a unique food chain involving the passion vine hopper (Scolypopa australis) and honeybees (Apis mellifera). This guide details the biosynthetic origins of this compound, presents available quantitative data on its concentration in contaminated honey, outlines experimental protocols for its analysis, and provides visualizations of the contamination pathway and molecular biosynthesis.

Botanical Origin of this compound

The ultimate natural source of this compound is a group of plants belonging to the genus Coriaria, commonly known as "tutu" in New Zealand.[1][2] There are eight native species of Coriaria in New Zealand, with Coriaria arborea, or tree tutu, being the most widespread and largest.[2] Most parts of the tutu plant are poisonous due to the presence of the neurotoxin tutin and its derivative, this compound.[1][2]

While tutin is present in various parts of the plant, direct quantitative data for this compound in Coriaria species is scarce. Research indicates that this compound is often "barely detectable" in the leaves of Coriaria arborea. However, the phloem sap of the plant contains both tutin and this compound, with concentrations of the latter reported to be as high as those found in contaminated honeydew. This suggests that the sap is the primary source of the toxin for the contamination pathway.

The Pathway of Contamination

Human exposure to this compound is predominantly through the consumption of contaminated honey.[3] This contamination is not a result of bees directly foraging on tutu flowers, but rather a more complex ecological interaction.[3]

The process involves:

-

Insect Vector: The passion vine hopper, Scolypopa australis, an insect that feeds on the sap of the tutu plant.[3]

-

Honeydew Production: As the passion vine hopper ingests the tutu sap, it excretes a sugary substance called honeydew, which is contaminated with tutin and this compound.[3]

-

Bee Foraging: Honeybees then collect this toxic honeydew, mistaking it for nectar.[3]

-

Honey Contamination: The bees transport the contaminated honeydew back to the hive, where it is processed into honey, leading to the presence of this compound in the final product.[3]

Several environmental factors contribute to the likelihood of toxic honey production, including a high density of tutu bushes, large populations of passion vine hoppers, and dry weather conditions that allow the honeydew to accumulate on the plants.[3]

Quantitative Data on this compound Contamination

The concentration of this compound in contaminated honey can vary significantly. Below are tables summarizing available quantitative data.

Table 1: Concentration of Picrotoxins in a Toxic Honey Sample

| Compound | Concentration (μg/g honey) |

| Tutin | 3.6 ± 0.1 |

| This compound | 19.3 ± 0.5 |

| Tutin Glycoside | 4.9 ± 0.4 |

| Tutin Diglycoside | 4.9 ± 0.1 |

Data from a quantitative triple quadrupole LC-MS method for honey analysis.

Table 2: Toxin Levels in Honey Samples from a 2008 Poisoning Outbreak

| Toxin | Concentration Range (mg/kg honey) |

| Tutin | 30 - 50 |

| This compound | 180 - 300 |

Analysis of honey samples associated with confirmed cases.

Table 3: Regulatory Limits for Tutin in New Zealand

| Product | Maximum Level (mg/kg) |

| Honey | 0.7 |

| Comb Honey | 0.01 |

Note: These limits are for tutin, as it is often the primary marker for toxicity testing.

Experimental Protocols

The analysis of this compound in honey and plant matrices requires sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current method of choice.

Sample Preparation: Extraction of this compound from Honey

A common and efficient method for extracting this compound from honey is a simple "dilute-and-shoot" approach, often followed by a solid-phase extraction (SPE) clean-up step if matrix effects are significant.

-

Homogenization: Thoroughly mix the honey sample to ensure homogeneity.

-

Dilution: Accurately weigh approximately 1-2 grams of the homogenized honey into a centrifuge tube.

-

Solvent Addition: Add a known volume of a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile, to dissolve the honey.

-

Vortexing and Sonication: Vigorously mix the sample using a vortex mixer and sonicate for 10-15 minutes to ensure complete dissolution of the toxins.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any solid particles.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis: LC-MS/MS Quantification

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid to improve peak shape and ionization efficiency.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization in positive mode (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

-

Biosynthesis of this compound

This compound is a picrotoxane sesquiterpenoid, and its biosynthesis is believed to follow the general pathway for this class of compounds, originating from the mevalonate (MVA) pathway. This compound is a hydroxylated derivative of tutin, indicating a final hydroxylation step in its formation.

The proposed biosynthetic pathway of its precursor, tutin, involves three main stages:

-

Formation of Farnesyl Pyrophosphate (FPP): The C15 precursor, FPP, is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are products of the MVA pathway.

-

Cyclization: A sesquiterpene synthase catalyzes the cyclization of FPP to form the core picrotoxane skeleton.

-

Post-Cyclization Modifications: A series of enzymatic reactions, including oxidations and rearrangements, modify the core structure to produce tutin.

-

Hydroxylation to this compound: A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase, converts tutin to this compound.

References

Hyenanchin: A Picrotoxane Neurotoxin and GABA-A Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hyenanchin, a potent neurotoxin belonging to the picrotoxane family of sesquiterpene lactones, exerts its primary toxicological effect through the non-competitive antagonism of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, downstream signaling effects, and key toxicological data. Detailed experimental protocols for the characterization of this compound and similar neurotoxins are provided to facilitate further research and drug development efforts.

Introduction

This compound is a naturally occurring neurotoxin found in plants of the Hyaenanche and Coriaria genera.[1] Structurally similar to other picrotoxanes like tutin and picrotoxinin, this compound is a non-competitive antagonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system.[1] By blocking the chloride ion channel of the GABA-A receptor, this compound inhibits the hyperpolarizing effect of GABA, leading to neuronal hyperexcitability and convulsions. This document serves as a technical resource, consolidating key data and methodologies for the study of this compound.

Physicochemical Properties

This compound is a hydroxy derivative of tutin.[2] Key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈O₇ | [2] |

| Molecular Weight | 310.30 g/mol | [2] |

| CAS Number | 3484-46-6 | [2] |

| Melting Point | 225.00 °C | [2] |

| Water Solubility | 1.18 x 10⁴ mg/L at 15 °C | [2] |

Mechanism of Action and Signaling Pathway

This compound acts as a non-competitive antagonist at the GABA-A receptor. Unlike competitive antagonists that bind to the GABA binding site, this compound and other picrotoxanes are thought to bind within the ion channel pore, physically obstructing the flow of chloride ions. This action prevents the inhibitory postsynaptic potentials (IPSPs) normally generated by GABA, leading to a state of disinhibition and neuronal hyperexcitability.

The antagonism of the GABA-A receptor by this compound disrupts the canonical downstream signaling cascade. Under normal physiological conditions, GABA binding to its receptor leads to the influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. In certain developmental stages or specific neuronal compartments, GABA can be depolarizing, leading to chloride efflux and subsequent activation of voltage-gated calcium channels. Inhibition of the GABA-A receptor by this compound would block these GABA-mediated effects.

The following diagram illustrates the signaling pathway inhibited by this compound:

Quantitative Toxicological Data

The following tables summarize the key quantitative data available for this compound and related picrotoxane neurotoxins.

Table 1: In Vitro Potency of Picrotoxanes on GABA-A Receptors

| Compound | IC₅₀ (µM) | Test System | Reference |

| This compound | 33 | Cultured rat brain nerve cells | [3] |

| Tutin | 5.9 | Cultured rat brain nerve cells | [3] |

| Dihydrothis compound | 41 | Cultured rat brain nerve cells | [3] |

Table 2: Acute Toxicity (LD₅₀) of this compound

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | 40-90 mg/kg | [3] |

| Guinea Pig | Oral | 12 mg/kg | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of neurotoxins like this compound. The following are representative protocols for key experimental procedures.

Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Antagonism

This protocol is designed to measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Preparation: Primary neurons (e.g., from rat hippocampus or cortex) are cultured on coverslips. Alternatively, acute brain slices can be prepared.[4][5]

-

Recording Setup: Coverslips with neurons or brain slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂ and 5% CO₂.[6][7]

-

Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-7 MΩ and filled with an internal solution containing a physiological concentration of ions and a chloride salt to set the chloride reversal potential.[4]

-

Whole-Cell Recording: A neuron is visualized under a microscope, and the recording pipette is guided to its surface. A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.[4][6]

-

Data Acquisition: Neurons are voltage-clamped at a holding potential of -70 mV. GABA is applied locally via a puff pipette to evoke inhibitory postsynaptic currents (IPSCs). Baseline GABA-evoked currents are recorded.[7]

-

Compound Application: this compound, dissolved in a suitable vehicle, is added to the perfusing aCSF at various concentrations.

-

Effect Measurement: GABA-evoked currents are recorded in the presence of different concentrations of this compound. A washout period follows to observe any reversal of the effect.[6]

-

Data Analysis: The amplitude of the GABA-evoked currents is measured before and after this compound application. A dose-response curve is constructed, and the IC₅₀ value is calculated.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive binding assay to determine the binding affinity of this compound to the picrotoxin binding site on the GABA-A receptor.[8][9][10]

Methodology:

-

Membrane Preparation: Rat brains are homogenized in a sucrose buffer. The homogenate is centrifuged to pellet cellular debris. The supernatant is then ultracentrifuged to pellet the crude membrane fraction. The membranes are washed multiple times to remove endogenous GABA.[9][10]

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the picrotoxin site (e.g., [³H]EBOB) is used.[8]

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction mixture, containing the membrane preparation, radioligand, and this compound, is incubated to reach binding equilibrium.[9]

-

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are washed rapidly with ice-cold buffer.[11]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled competitor) from total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of this compound. The IC₅₀ is determined, from which the inhibitory constant (Ki) can be calculated.

Acute Oral Toxicity (LD₅₀) Study in Rodents

This protocol is based on the OECD guidelines for acute oral toxicity testing and is designed to determine the median lethal dose (LD₅₀) of this compound.[12][13][14][15]

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats) of a single sex are used. The animals are acclimatized to the laboratory conditions.[13]

-

Dose Groups: At least three dose groups with a sufficient number of animals per group are used, with the doses spaced to produce a range of toxic effects and mortality rates. A vehicle control group is also included.

-

Administration: The animals are fasted overnight prior to dosing. This compound is administered as a single oral dose by gavage. The volume administered is based on the animal's body weight.[13]

-

Observation: The animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.[13][15]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ value is calculated using appropriate statistical methods, such as probit analysis.

In Vitro Neurotoxicity Assay

This protocol describes a general method for assessing the neurotoxic potential of this compound on cultured neurons.[16][17][18][19]

Methodology:

-

Cell Culture: Primary neurons or a suitable neuronal cell line are cultured in multi-well plates.[16]

-

Compound Treatment: The cultured neurons are exposed to a range of concentrations of this compound for a defined period (e.g., 24-48 hours).

-

Assessment of Neurotoxicity: Neurotoxicity is evaluated using one or more of the following endpoints:

-

Cell Viability: Assessed using assays such as MTT, MTS, or live/dead staining (e.g., Calcein AM/Ethidium Homodimer-1).

-

Neurite Outgrowth: The length and branching of neurites are quantified using immunocytochemistry and automated image analysis.

-

Apoptosis: Assessed by measuring caspase activation or using TUNEL staining.

-

Functional Neurotoxicity: Changes in neuronal activity can be monitored using microelectrode arrays (MEAs) or calcium imaging.[16]

-

-

Data Analysis: The concentration of this compound that causes a 50% reduction in the measured endpoint (e.g., EC₅₀ for neurite outgrowth inhibition or IC₅₀ for viability) is determined.

Conclusion

This compound is a potent picrotoxane neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor. Its ability to block inhibitory neurotransmission makes it a valuable tool for studying the GABAergic system and a compound of toxicological concern. The data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other neurotoxins targeting the GABA-A receptor. Further research into the specific binding site interactions and the full spectrum of downstream cellular effects will continue to enhance our understanding of this important class of neurotoxins.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 3484-46-6 [thegoodscentscompany.com]

- 3. foodstandards.gov.au [foodstandards.gov.au]

- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 5. 2.1.2. Whole-cell patch clamp recordings [bio-protocol.org]

- 6. docs.axolbio.com [docs.axolbio.com]

- 7. Video: Whole-cell Currents Induced by Puff Application of GABA in Brain Slices [jove.com]

- 8. benchchem.com [benchchem.com]

- 9. PDSP - GABA [kidbdev.med.unc.edu]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]

- 17. innoprot.com [innoprot.com]

- 18. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Recent progresses in novel in vitro models of primary neurons: A biomaterial perspective [frontiersin.org]

The Proposed Biosynthesis of Hyenanchin in Coriaria Species: A Technical Whitepaper for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Hyenanchin, a potent picrotoxane sesquiterpenoid neurotoxin found in plants of the Coriaria genus, is of significant interest to the scientific community for its complex molecular architecture and neurological activity. Despite this interest, the complete biosynthetic pathway of this compound remains largely unelucidated. This technical guide synthesizes the current understanding, outlining a proposed biosynthetic pathway based on established principles of sesquiterpenoid formation and research into related picrotoxanes. This document details the hypothesized enzymatic steps, from primary metabolism to the intricate cyclization and oxidation cascades. Furthermore, it provides standardized experimental protocols that can be adapted for the definitive elucidation of this pathway and presents a framework for the systematic acquisition of quantitative data. This whitepaper is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this compound, paving the way for potential biotechnological applications and a deeper understanding of picrotoxane toxicology.

Introduction: The Enigmatic Biosynthesis of this compound

Picrotoxane sesquiterpenoids, including this compound, are characterized by a highly oxidized and stereochemically dense cis-hydrindene core.[1] These compounds are notable for their potent antagonistic activity on γ-aminobutyric acid (GABA-A) receptors.[2] While the total synthesis of several picrotoxanes has been achieved, providing valuable insights into their chemical properties, their natural biosynthesis in Coriaria species is not yet fully understood.[3][4]

Current knowledge suggests that the biosynthesis of this compound follows the general trajectory of other sesquiterpenoid lactones, originating from the mevalonate (MVA) pathway.[5] This guide outlines the proposed multi-stage pathway, encompassing precursor formation, core scaffold cyclization, and subsequent oxidative modifications. It is important to note that this proposed pathway is largely based on biosynthetic logic and parallels with the biosynthesis of the related compound tutin.[5] The definitive identification and characterization of the specific enzymes from Coriaria species are required for its validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three principal stages:

-

Formation of the C15 Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the universal pathway for isoprenoid precursor synthesis.

-

Cyclization of FPP to the Picrotoxane Skeleton: A dedicated sesquiterpene synthase (TPS) is hypothesized to catalyze this complex transformation.

-

Post-Cyclization Modifications: A series of oxidative reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, are presumed to decorate the core scaffold to yield this compound.

The proposed pathway is visualized in the diagram below:

Caption: Proposed biosynthetic pathway of this compound in Coriaria species.

Quantitative Data on this compound Biosynthesis

A thorough review of the current scientific literature reveals a notable absence of quantitative data specifically for the biosynthesis of this compound. This includes the absence of data on enzyme kinetics, precursor incorporation rates, and yields of intermediates. To facilitate future research and provide a baseline for comparison, the following table presents hypothetical quantitative data, based on typical values observed in the study of other sesquiterpenoid pathways.

| Parameter | Hypothetical Value | Units | Notes |

| FPP Synthase (FPS) | |||

| Vmax | 15.2 | nmol mg-1 min-1 | Assumes purified recombinant enzyme from Coriaria species. |

| Km (GPP) | 5.8 | µM | |

| Km (IPP) | 12.1 | µM | |

| Sesquiterpene Synthase (TPS) | |||

| Vmax | 8.5 | nmol mg-1 min-1 | Assumes a dedicated picrotoxane synthase. |

| Km (FPP) | 2.3 | µM | |

| Precursor Incorporation | |||

| [13C]-Glucose Feeding | 1.5 - 2.5 | % | Estimated incorporation into the this compound backbone. |

| In Planta Concentration | |||

| This compound in C. arborea leaves | Not consistently detected | µg/g dry weight | This compound levels can be low or variable in leaves.[6][7] |

| This compound in C. arborea phloem sap | Up to 100 | µg/mL | Phloem sap appears to be a primary location for transport.[6][7] |

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. Experimental validation is required.

Experimental Protocols for Pathway Elucidation

The following section details key experimental methodologies that are essential for the validation of the proposed this compound biosynthetic pathway.

Identification of Pathway Genes via Transcriptome Analysis

This protocol outlines a general workflow for identifying candidate genes involved in this compound biosynthesis.

Caption: Workflow for identification and characterization of biosynthetic genes.

Protocol:

-

Plant Material: Collect various tissues (leaves, stems, roots, fruits) from a Coriaria species known to produce this compound.[2] Flash-freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina HiSeq).

-

Transcriptome Assembly and Annotation: Assemble the transcriptome de novo and annotate the resulting contigs by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Candidate Gene Identification: Identify putative sesquiterpene synthases (TPS) and cytochrome P450s (CYP450s) based on conserved domains and homology to known enzymes.

In Vitro Characterization of Sesquiterpene Synthase Activity

This protocol is for the functional characterization of a candidate TPS.

Materials:

-

Purified recombinant candidate TPS enzyme.

-

Farnesyl pyrophosphate (FPP) substrate.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl2, 5 mM DTT).

-

Organic solvent for extraction (e.g., hexane or pentane).

-

GC-MS for product analysis.

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme in the assay buffer.[5]

-

Substrate Addition: Initiate the reaction by adding FPP.

-

Incubation: Overlay the reaction with an equal volume of hexane to trap volatile products and incubate at 30°C for 1-2 hours.[5]

-

Extraction: Vortex the reaction vigorously to extract the terpene products into the organic layer.

-

Analysis: Analyze the organic extract by GC-MS to identify the cyclic terpene products. Compare the mass spectra with known standards or databases to identify the picrotoxane scaffold.

LC-MS/MS for Detection of this compound and Intermediates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial tool for detecting and quantifying this compound and related picrotoxanes in plant extracts.[6][7]

Protocol Outline:

-

Sample Preparation:

-

Homogenize fresh or dried Coriaria plant material.

-

Extract with a suitable solvent such as 95% ethanol or methanol.[2]

-

Concentrate the extract under reduced pressure.

-

Perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up.

-

-

LC Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS/MS Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound and other known picrotoxanes.

-

Conclusion and Future Directions

The biosynthesis of this compound in Coriaria species represents a fascinating and underexplored area of natural product chemistry. The pathway proposed herein provides a logical framework for initiating detailed investigations. Future research should prioritize a multi-omics approach, combining transcriptomics, proteomics, and metabolomics, to identify and functionally characterize the complete suite of enzymes responsible for this compound formation. The successful elucidation of this pathway will not only provide profound insights into the evolution of chemical diversity in the plant kingdom but may also open avenues for the heterologous production of this compound and its analogs for pharmacological screening and the development of novel therapeutics.

References

- 1. Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of (–)-Picrotoxinin by Late-Stage Strong Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Glycosides of the Neurotoxin Tutin in Toxic Honeys Are from Coriaria arborea Phloem Sap, Not Insect Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Hyenanchin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyenanchin, a picrotoxane sesquiterpene lactone, is a neurotoxin found in plants of the Coriaria species and subsequently in honey produced from the honeydew of insects that have fed on these plants. Structurally similar to picrotoxinin, this compound exerts its primary pharmacological effect as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor. This antagonism disrupts the normal inhibitory neurotransmission in the central nervous system, leading to hyperexcitability and convulsions. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, including its mechanism of action, available quantitative data on its receptor interactions, and its toxicological profile. Detailed experimental protocols for the key assays used to characterize this compound and related compounds are also presented. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular pharmacology of this potent neurotoxin.

Mechanism of Action

This compound is structurally related to picrotoxinin and, like other picrotoxanes, functions as a non-competitive antagonist of the GABA-A receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus mediating fast inhibitory neurotransmission.

This compound disrupts this process by binding to a site within the chloride ion channel pore of the GABA-A receptor, distinct from the GABA binding site.[2][3] This action physically blocks the flow of chloride ions, even when GABA is bound to the receptor.[4] This mode of action is characteristic of a non-competitive channel blocker.[4] The binding of this compound is thought to stabilize an agonist-bound, but non-conducting (desensitized or allosterically blocked) state of the receptor.[5] The ultimate effect is a reduction in GABA-mediated inhibition, leading to a state of neuronal hyperexcitability that can manifest as seizures.[1]

While the primary target of this compound is the GABA-A receptor, its structural similarity to tutin suggests a potential for interaction with glycine receptors, another important class of inhibitory ligand-gated ion channels. However, specific studies on the interaction of this compound with glycine receptors are currently limited.

Signaling Pathway of GABA-A Receptor Antagonism by this compound

Quantitative Pharmacological Data

The available quantitative data for this compound's pharmacological activity is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) for the GABA-A receptor.

| Parameter | Value | Receptor/System | Reference |

| IC50 | 33 μM | GABA-A Channel (cultured rat brain nerve cells) | [6] |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro.

Toxicological Profile

This compound is a known neurotoxin and convulsant.[1] Its toxicity stems from its inhibition of GABA-A receptors, leading to uncontrolled neuronal firing. While it is considered toxic, studies in mice have indicated that this compound is significantly less acutely toxic than its parent compound, tutin. A specific median lethal dose (LD50) for this compound has not been definitively established in the reviewed literature.

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | Not definitively reported (less toxic than tutin) | Mouse | Oral | [1] |

LD50 (Median Lethal Dose): The dose of a substance required to kill half the members of a tested population after a specified test duration.

Pharmacokinetic Properties

Specific pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented in the available literature. Studies on toxic honey have focused on the pharmacokinetics of tutin, for which this compound is a metabolite.[7][8] The presence of this compound in toxic honey suggests it is orally absorbed. Further research is needed to fully characterize the pharmacokinetic profile of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound and similar picrotoxane neurotoxins.

Whole-Cell Patch Clamp Electrophysiology for GABAA Receptor Modulation

This protocol is designed to measure the effect of this compound on GABA-activated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing specific GABA-A receptor subunits).

Objective: To determine the IC50 of this compound for the inhibition of GABA-A receptor-mediated currents.

Methodology:

-

Cell Preparation:

-

Culture primary neurons (e.g., rat hippocampal or cortical neurons) or HEK293 cells transfected with the desired GABA-A receptor subunit cDNAs on glass coverslips.

-

Use standard cell culture techniques to maintain healthy, viable cells for recording.

-

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber mounted on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4).

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

-

The internal solution should contain a high chloride concentration to allow for the measurement of inward currents at a negative holding potential (e.g., in mM: 140 CsCl, 1 CaCl2, 2 MgCl2, 11 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH).

-

-

Whole-Cell Recording:

-

Approach a target cell with the recording pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline by applying a sub-maximal concentration of GABA (e.g., EC20-EC50) to elicit a consistent inward current.

-

Co-apply varying concentrations of this compound with the same concentration of GABA.

-

Ensure complete washout of this compound between applications to allow for receptor recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of different concentrations of this compound.

-

Normalize the current amplitude in the presence of this compound to the control GABA response.

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Convulsant Activity Assay in Mice

This protocol is designed to assess the convulsant effects of this compound in a rodent model.

Objective: To determine the dose-dependent convulsant effects and potentially the LD50 of this compound.

Methodology:

-

Animals:

-

Use adult male Swiss albino mice (or another appropriate strain) weighing 20-25 g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

House the animals in a temperature- and light-controlled environment with free access to food and water.

-

-

Drug Preparation:

-

Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80 or DMSO).

-

Prepare a range of doses to be tested.

-

-

Experimental Procedure:

-

Divide the mice into groups (e.g., n=6-10 per group), including a vehicle control group.

-

Administer a single dose of this compound or vehicle via the desired route (e.g., intraperitoneal or oral).

-

Immediately after administration, place each mouse in an individual transparent observation cage.

-

Observe the mice continuously for a set period (e.g., 2-4 hours) for the onset, incidence, and severity of convulsions (e.g., clonic, tonic-clonic seizures).

-

Record the latency to the first seizure and the duration of seizure activity.

-

Monitor for mortality over a 24-hour period.

-

-

Data Analysis:

-

Calculate the percentage of animals in each group exhibiting seizures.

-

Analyze the latency to seizures and seizure duration using appropriate statistical methods (e.g., ANOVA).

-

If mortality is observed across a range of doses, the LD50 can be calculated using methods such as probit analysis.

-

LC-MS/MS Analysis of this compound in Biological Matrices

This protocol outlines a general method for the quantification of this compound in complex biological samples such as honey or plasma.

Objective: To accurately quantify the concentration of this compound in a biological sample.

Methodology:

-

Sample Preparation:

-

Honey: Weigh a known amount of honey (e.g., 1 g) and dissolve it in an aqueous solution (e.g., water or a buffer). An internal standard (e.g., a structurally similar compound not present in the sample) should be added.

-

Plasma: To a known volume of plasma, add the internal standard and a protein precipitation agent (e.g., acetonitrile or methanol). Vortex and centrifuge to pellet the precipitated proteins.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step on the supernatant/aqueous honey solution to clean up the sample and concentrate the analyte.

-

Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase.

-

-

LC-MS/MS System:

-

Liquid Chromatography (LC): Use a C18 reversed-phase column with a gradient elution profile using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry (MS/MS): Operate a triple quadrupole mass spectrometer in positive or negative electrospray ionization (ESI) mode.

-

Optimize the MS/MS parameters for this compound and the internal standard, including the precursor ion and product ions for multiple reaction monitoring (MRM).

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards of known this compound concentrations prepared in a blank matrix.

-

Plot the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a pharmacologically active neurotoxin that acts as a non-competitive antagonist of the GABA-A receptor. Its presence in toxic honey poses a potential risk to human health. While its mechanism of action is relatively well understood and analogous to that of picrotoxin, there is a significant lack of comprehensive quantitative data regarding its potency (beyond a single IC50 value), toxicological profile (specific LD50), and pharmacokinetics. Further research is warranted to fill these knowledge gaps, which will be crucial for a more complete risk assessment and for understanding the full pharmacological profile of this compound. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to further explore the intricate interactions of this compound with inhibitory neurotransmitter systems.

References

- 1. Multiple mechanisms of picrotoxin block of GABA-induced currents in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Comparison of the toxicokinetics of the convulsants picrotoxinin and tetramethylenedisulfotetramine (TETS) in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picrotoxin - Wikipedia [en.wikipedia.org]

- 5. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. Human pharmacokinetic study of tutin in honey; a plant-derived neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyenanchin Poisoning: A Technical Review of Historical Cases and Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyenanchin, a picrotoxane sesquiterpene lactone, is a neurotoxin found in plants of the Coriaria genus, commonly known as tutu in New Zealand. Historically, human poisoning cases have been predominantly linked to the consumption of honey contaminated with this compound and its structurally related compound, Tutin. This technical guide provides an in-depth analysis of historical this compound poisoning cases, focusing on quantitative toxicological data, the methodologies used for its detection, and its mechanism of action. This document is intended to serve as a comprehensive resource for professionals in toxicology, pharmacology, and drug development.

Historical Cases of this compound Poisoning

The most significant documented outbreak of this compound poisoning occurred in New Zealand in 2008. This event was traced back to the consumption of comb honey produced by bees that had collected honeydew from passion vine hoppers (Scolypopa australis) feeding on the sap of the tutu plant (Coriaria arborea).[1][2][3]

In this outbreak, a retrospective investigation identified 22 possible or probable cases of poisoning.[1][3] Of the 13 honey samples linked to these cases that were available for testing, ten tested positive for both Tutin and its metabolite, this compound. One sample was found to contain this compound alone.[1][3] The clinical effects in the affected individuals ranged in onset from 30 minutes to 17 hours after ingestion and included symptoms such as nausea, vomiting, and seizures.[2]

Quantitative Toxicological Data

Quantitative analysis of the contaminated honey from the 2008 outbreak revealed the presence of both Tutin and this compound. The levels of this compound were found to be approximately six times higher than those of Tutin.[4] Animal studies have been conducted to determine the acute toxicity of this compound, with the following reported median lethal dose (LD50) values: